molecular formula C23H32O4 B1670252 Deoxycorticosterone acetate CAS No. 56-47-3

Deoxycorticosterone acetate

Cat. No. B1670252
CAS RN: 56-47-3
M. Wt: 372.5 g/mol
InChI Key: VPGRYOFKCNULNK-ACXQXYJUSA-N
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Description

Deoxycorticosterone acetate is an endogenous neurosteroid found in the brain and peripheral circulation, which is produced by progesterone . It is both a mineralocorticoid and a glucocorticoid . It is used to treat adrenocortical insufficiency or Addison’s disease . Deoxycorticosterone acetate improves insulin sensitivity .


Synthesis Analysis

Deoxycorticosterone acetate is produced from progesterone by 21β-hydroxylase . It is then converted to corticosterone by 11β-hydroxylase . Corticosterone is further converted to aldosterone by aldosterone synthase .


Molecular Structure Analysis

The molecular formula of Deoxycorticosterone acetate is C23H32O4 . Its molecular weight is 372.51 .


Chemical Reactions Analysis

Deoxycorticosterone acetate belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives . These are steroids with a structure based on a hydroxylated prostane moiety .


Physical And Chemical Properties Analysis

Deoxycorticosterone acetate has a melting point of 157°C . It has a density of 1.0415 (rough estimate) . It is practically insoluble in water, sparingly soluble in acetone, slightly soluble in methanol . It is white to off-white in color .

Scientific Research Applications

1. Hypertension Research

DOCA is widely used to induce hypertension in experimental animals. This form of hypertension involves altered regulation of central pressor mechanisms, including the brain renin-angiotensin system, and changes in the cardiovascular system and baroreflex responses. Research on DOCA hypertension contributes to the understanding of pathogenesis and the effects of various antihypertensive agents (Schenk & McNeill, 1992).

2. Developmental Neurobiology

Studies have explored the effects of DOCA administered to pregnant rats on the brain development of their offspring. It was found that prenatal treatment with DOCA resulted in a more developed brain in 1-day-old prenatally treated rats compared to offspring of control groups (Ryzhavskii & Rudman, 2000).

3. Cardiovascular and Vascular Studies

DOCA treatment has been linked to changes in endothelin-1 content in hypertensive rats. A study demonstrated that treatment with a proteasome inhibitor in DOCA-salt hypertensive rats reduced the elevation in systolic blood pressure and was accompanied by a decrease in aortic endothelin- content, indicating its role in blood vessel function and blood pressure regulation (Okamoto et al., 1998).

4. Thymus Morphology

Research in the 1940s revealed that large doses of DOCA cause marked thymus atrophy in short-term experiments, suggesting a significant impact on immune system organs (Dontigny, 1946).

5. Endothelial Function

Studies have investigated the impact of DOCA-induced hypertension on vascular responses to vasodilator and vasoconstrictor agents, and the potential involvement of protein kinase C in these responses. This research provides insights into the mechanisms of endothelial dysfunction in hypertension (Fatehi‐Hassanabad et al., 2004).

6. Sex Differences in Cardiovascular Responses

Research has shown that DOCA-salt treatment causes blood pressure–independent left ventricular hypertrophy, but only in male mice, indicating sex differences in cardiovascular responses and pointing towards potential sex-specific cardiovascular therapies (Gürgen et al., 2011).

7. Role in Sodium Appetite and Hedonic Behaviors

A study tested the hypothesis that chronic DOCA treatment, which elicits a robust sodium appetite, can negatively affect the hedonic state of rats, leading to changes in behaviors such as reduced responsiveness to rewards and decreased intake of palatable substances. This research contributes to the understanding of how hormonal treatments can influence behavioral responses (Morris et al., 2006).

8. Interaction with Heme Oxygenase in Hypertension

Deoxycorticosterone acetate-induced hypertension, which serves as a volume overload and human primary aldosteronism model, has been studied for its interaction with the heme oxygenase (HO) system. The findings suggest that hemin therapy can normalize blood pressure and reduce cardiac hypertrophy in DOCA-hypertensive rats, indicating the potential for targeting HO pathways in hypertension management (Jadhav et al., 2008).

9. Effects on Muscle Electrolytes and Mitochondria

Research has shown that DOCA, when injected daily for various durations, significantly affects serum potassium levels, muscle electrolyte concentrations, resting membrane potentials, and mitochondria in rats. These findings are important for understanding the physiological impacts of DOCA on muscle function and electrolyte balance (Jiang et al., 1990).

10. Cardiac Lesions in Addison's Disease

Historical research from 1942 examined the effects of repeated injections of desoxycorticosterone acetate, finding that it can produce cardiac lesions, particularly in patients with Addison's disease. This study highlighted the potential risks associated with long-term DOCA treatment in certain medical conditions (Darrow & Miller, 1942).

Safety And Hazards

Deoxycorticosterone acetate should be handled with care required for hazardous materials . It should be avoided from contact with skin, eyes, and clothing . Dust formation, ingestion, and breathing vapours/dust should be avoided . It should be kept away from heat and sources of ignition .

Future Directions

The deoxycorticosterone acetate (DOCA)-salt-related hypertensive mechanism is being studied to contribute to future studies of cardiovascular physiotherapy . This technique can be used for studies of hypertension, cerebrovascular biology and dysfunction, and other diseases that impact brain health .

properties

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3/t17-,18-,19-,20+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGRYOFKCNULNK-ACXQXYJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022894
Record name Deoxycorticosterone acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxycorticosterone acetate

CAS RN

56-47-3
Record name Deoxycorticosterone acetate
Source CAS Common Chemistry
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Record name Desoxycorticosterone acetate [USP]
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Record name Desoxycorticosterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06780
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Record name Deoxycorticosterone acetate
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Record name Desoxycortone acetate
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Record name DESOXYCORTICOSTERONE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,300
Citations
H Yemane, M Busauskas, SK Burris… - Experimental …, 2010 - Wiley Online Library
… different phases of deoxycorticosterone acetate (DOCA)–salt … chronic administration of deoxycorticosterone acetate (DOCA), … Deoxycorticosterone acetate–salt hypertension is thought to …
Number of citations: 98 physoc.onlinelibrary.wiley.com
R Lariviere, G Thibault, EL Schiffrin - Hypertension, 1993 - Am Heart Assoc
… in acid extracts from blood vessels of deoxycorticosterone acetate (DOCA)-salt and spontaneously … -9 Recently, we have shown that arteries of deoxycorticosterone acetate (DOCA)-salt …
Number of citations: 326 www.ahajournals.org
R Lariviere, R Day, EL Schiffrin - Hypertension, 1993 - Am Heart Assoc
We have recently shown that the content of immunoreactive endothelin-1 is increased in acid extracts from blood vessels of deoxycorticosterone acetate (DOCA)-salt hypertensive rats …
Number of citations: 202 www.ahajournals.org
SM Krishnan, JK Dowling, YH Ling… - British journal of …, 2016 - Wiley Online Library
… Wild‐type and inflammasome‐deficient ASC −/− mice were uninephrectomized and received deoxycorticosterone acetate and saline to drink (1 K / DOCA /salt). Control mice were …
Number of citations: 172 bpspubs.onlinelibrary.wiley.com
A Karatas, B Hegner, LJ de Windt, FC Luft… - …, 2008 - Am Heart Assoc
… in terms of cardiac hypertrophy after deoxycorticosterone acetate (DOCA)+salt hypertension (… Deoxycorticosterone acetate (DOCA)+salt acts similarly to aldosterone, promotes sodium …
Number of citations: 51 www.ahajournals.org
EL Schiffrin, R Larivière, JS Li, P Sventek… - Hypertension, 1995 - Am Heart Assoc
… arteries, and possibly other vessels, of deoxycorticosterone acetate (DOCA)–salt hypertensive rats. … have been reported in deoxycorticosterone acetate (DOCA)–salt hypertensive rats, 3 …
Number of citations: 155 www.ahajournals.org
KA Underwood, NB McCutcheon, BC Dudek - Physiology & behavior, 1993 - Elsevier
… A remaining question is whether sodium hunger could be activated by the mineralocorticoid DOCA (deoxycorticosterone acetate), which is commonly used in rat studies to induce …
Number of citations: 10 www.sciencedirect.com
K Fujita, Y Matsumura, S Kita, Y Miyazaki… - British journal of …, 1995 - ncbi.nlm.nih.gov
To search for a possible role for endothelin-1 (ET-1) in deoxycorticosterone acetate (DOCA)-salt-induced hypertension, we examined changes in concentration of ET-1 in vascular and …
Number of citations: 123 www.ncbi.nlm.nih.gov
MJ Somers, K Mavromatis, ZS Galis, DG Harrison - Circulation, 2000 - Am Heart Assoc
… To examine this, we studied rats with deoxycorticosterone acetate (DOCA)-salt hypertension. This model of hypertension is associated with markedly depressed plasma renin activity 9 …
Number of citations: 350 www.ahajournals.org
M Takaoka, Y Kobayashi, M Yuba, M Ohkita… - European journal of …, 2001 - Elsevier
We investigated the potential of natural occurring antioxidant α-lipoic acid to prevent hypertension and hypertensive tissue injury induced by deoxycorticosterone acetate (DOCA) and …
Number of citations: 76 www.sciencedirect.com

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